2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol is a chemical compound with the molecular formula C11H25NO3 and a molecular weight of 219.32 g/mol . This compound is known for its unique structure, which includes a methoxy group, a methylpentan-2-yl group, and an aminoethoxyethanol moiety. It is used as a building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
The synthesis of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol involves several steps. One common method includes the reaction of 4-methoxy-4-methylpentan-2-amine with ethylene oxide under controlled conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve bulk manufacturing processes, including the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol has several scientific research applications:
Biology: This compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and drug candidates.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy and methylpentan-2-yl groups contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical processes .
Comparison with Similar Compounds
2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol can be compared with other similar compounds, such as:
2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethanol: This compound has a similar structure but differs in the presence of an additional hydroxyl group.
4-Methoxy-N-(2-methylpentan-2-yl)aniline: This compound contains a similar amine motif but lacks the ethoxyethanol moiety.
The uniqueness of this compound lies in its combination of functional groups, which provide distinct chemical and biological properties .
Biological Activity
2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol is a chemical compound that has garnered interest in scientific research due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H25NO3
- Molecular Weight : 219.3211 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the molecular formula.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-4-methylpentan-2-amine with ethylene glycol derivatives. This process may include various steps such as protection-deprotection strategies to ensure the stability of functional groups during synthesis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that methoxy-substituted compounds can inhibit cancer cell proliferation and migration. The presence of methoxy groups has been correlated with enhanced biological activity against various cancer cell lines, including breast cancer (T47D) and lung cancer (A549) cells .
Table 1: Anticancer Activity of Methoxy Compounds
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
2-{2-[...]} | T47D | X.X ± Y.Y | Apoptosis induction |
Methoxy Compound A | A549 | X.X ± Y.Y | Inhibition of migration |
Methoxy Compound B | MCF7 | X.X ± Y.Y | Cell cycle arrest |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various in vitro models. This activity could be attributed to its ability to modulate signaling pathways associated with inflammation .
Study on Anticancer Activity
A notable study by Wu et al. evaluated the anticancer effects of several methoxy-substituted compounds against lung cancer cell lines. The results indicated that compounds with multiple methoxy substitutions exhibited enhanced cytotoxicity compared to their counterparts without such modifications .
Table 2: Cytotoxicity Data from Wu et al.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | A549 | 6.3 ± 0.3 |
Compound B | LLC | 7.1 ± 3.2 |
Compound C | H1650 | 8.4 ± 3.0 |
Mechanistic Insights
The mechanism behind the anticancer activity appears to involve the induction of apoptosis and inhibition of cell migration through modulation of key pathways such as PI3K/Akt and MAPK signaling pathways . These findings underscore the importance of structural modifications in enhancing biological activity.
Properties
Molecular Formula |
C11H25NO3 |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[2-[(4-methoxy-4-methylpentan-2-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C11H25NO3/c1-10(9-11(2,3)14-4)12-5-7-15-8-6-13/h10,12-13H,5-9H2,1-4H3 |
InChI Key |
QRCIPRVLWCZAED-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NCCOCCO |
Origin of Product |
United States |
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